molecular formula C7H16N2O B1395344 (3R)-1-(3-aminopropyl)pyrrolidin-3-ol CAS No. 956948-81-5

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Cat. No.: B1395344
CAS No.: 956948-81-5
M. Wt: 144.21 g/mol
InChI Key: NDZINGHRTXRLEX-SSDOTTSWSA-N
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Description

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C7H16N2O and its molecular weight is 144.21 g/mol. The purity is usually 95%.
The exact mass of the compound (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3R)-1-(3-aminopropyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-1-(3-aminopropyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c8-3-1-4-9-5-2-7(10)6-9/h7,10H,1-6,8H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZINGHRTXRLEX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956948-81-5
Record name (3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol chemical structure and properties

[1]

Executive Summary

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a bifunctional, chiral heterocycle increasingly utilized in Fragment-Based Drug Discovery (FBDD) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its value lies in its specific stereochemistry—the (3R) hydroxyl group provides a defined vector for hydrogen bonding, while the propyl-amine chain acts as a flexible linker for conjugation. This molecule serves as a polarity-enhancing scaffold, often used to modulate the physicochemical properties (LogP, solubility) of lipophilic drug candidates.

Chemical Identity & Stereochemistry

The core of this molecule is the pyrrolidine ring with a defined chiral center at position 3. The integrity of the (3R) configuration is critical for biological activity, particularly when targeting stereoselective receptors such as GPCRs or kinases.

ParameterData
IUPAC Name (3R)-1-(3-aminopropyl)pyrrolidin-3-ol
Common Name (R)-1-(3-aminopropyl)-3-hydroxypyrrolidine
CAS Registry Number Note: Often listed under racemic CAS 23159-07-1 or specific catalog IDs.[1] Precursor (3R)-pyrrolidinol is CAS 2799-21-5.[1][2]
PubChem CID 54595925
Molecular Formula C₇H₁₆N₂O
Molecular Weight 144.22 g/mol
Chiral Center C3 (R-configuration)
SMILES C1CN(C[C@H]1O)CCCN
InChI Key NDZINGHRTXRLEX-SSDOTTSWSA-N

Physicochemical Properties

Understanding the ionization and lipophilicity of this intermediate is essential for predicting its behavior in biological assays and formulation.

PropertyValue (Experimental/Predicted)Context
Boiling Point ~230°C (Predicted)High due to H-bonding capacity.[1]
Density ~1.08 g/cm³Liquid at RT (viscous).[1]
pKa (Basic) ~10.2 (Primary Amine)Typical for alkyl amines.
pKa (Ring N) ~9.5 (Tertiary Amine)Modulated by ring strain/OH group.
LogP -0.8 to -1.3Highly hydrophilic; excellent for lowering LogP of conjugates.[1]
Topological Polar Surface Area (TPSA) 49.3 ŲGood permeability profile.[1]
Solubility Miscible in Water, MeOH, DMSOHygroscopic nature requires dry storage.

Synthesis & Manufacturing Protocols

To maintain the (3R) stereocenter, the synthesis must avoid conditions that promote racemization (e.g., harsh elimination/addition sequences). The preferred industrial route utilizes the "Chiral Pool" strategy, starting from commercially available (3R)-pyrrolidin-3-ol.[1]

Self-Validating Protocol: The Phthalimide Route

This method is chosen for its high fidelity in preserving chirality and ease of purification.[1]

Reagents:

  • (3R)-Pyrrolidin-3-ol (CAS 2799-21-5)[1][2]

  • N-(3-Bromopropyl)phthalimide[1]

  • Potassium Carbonate (

    
    ) / Acetonitrile (ACN)
    
  • Hydrazine Hydrate (

    
    )
    

Step-by-Step Methodology:

  • N-Alkylation: Dissolve (3R)-pyrrolidin-3-ol (1.0 eq) in anhydrous ACN. Add

    
     (2.0 eq) and N-(3-bromopropyl)phthalimide (1.1 eq).
    
  • Reflux: Heat to reflux (80°C) for 12–16 hours. Monitor via LC-MS for the disappearance of the pyrrolidine starting material.

  • Filtration: Cool to RT, filter off inorganic salts, and concentrate the filtrate to obtain the phthalimide-protected intermediate.

  • Deprotection (Gabriel Amine Synthesis): Redissolve the intermediate in Ethanol. Add Hydrazine Hydrate (3.0 eq) and reflux for 4 hours. A white precipitate (phthalhydrazide) will form.

  • Workup: Cool, filter out the phthalhydrazide byproduct. Concentrate the filtrate.

  • Purification: Distillation under reduced pressure or ion-exchange chromatography is required to remove residual hydrazine and isolate the free amine.[1]

Synthesis Workflow Diagram

The following Graphviz diagram illustrates the logic flow and critical control points (CCPs) for the synthesis.

SynthesisPathStart(3R)-Pyrrolidin-3-ol(Chiral Pool)InterProtected Intermediate(Chiral Integrity Maintained)Start->InterAlkylation (K2CO3, ACN)ReagentN-(3-bromopropyl)phthalimideReagent->InterDeprotectHydrazine Deprotection(Gabriel Protocol)Inter->DeprotectReflux (EtOH)Product(3R)-1-(3-aminopropyl)pyrrolidin-3-olDeprotect->ProductFiltration & DistillationQCQC Check:Chiral HPLC & NMRProduct->QCValidation

Caption: Figure 1. Synthetic pathway utilizing the Gabriel synthesis method to ensure retention of the (3R) stereochemical configuration.

Applications in Drug Discovery

This synthon is a "privileged scaffold" because it offers three distinct vectors for chemical elaboration:

  • Primary Amine: Handle for amide coupling, reductive amination, or sulfonylation.

  • Secondary Alcohol (C3): Handle for ether formation or oxidation to a ketone; provides H-bond donor/acceptor capability.[1]

  • Tertiary Amine (Ring N): Protonation site at physiological pH, improving solubility.

Strategic Use Cases
  • PROTAC Linkers: The propyl amine chain provides the necessary spatial separation between the E3 ligase ligand and the protein of interest (POI) ligand. The hydrophilic pyrrolidine ring prevents the "linker collapse" often seen with simple alkyl chains.

  • Kinase Inhibitors: Used to access solvent-exposed regions of the ATP binding pocket.[1] The (3R)-OH group can form specific water-mediated hydrogen bonds with residues like Asp or Glu in the kinase hinge region.[1]

  • GPCR Ligands: The basic nitrogen mimics neurotransmitter pharmacophores (e.g., dopamine, histamine), while the chiral hydroxyl allows for stereoselective receptor subtype discrimination.

Decision Matrix for Utilization

ApplicationLogicProblemDrug Design ChallengeSolubilityPoor Solubility / High LogP?Problem->SolubilityLinkerNeed Linker for PROTAC/Dimer?Problem->LinkerSelectivityNeed Stereospecific Binding?Problem->SelectivitySolutionUse (3R)-1-(3-aminopropyl)pyrrolidin-3-olSolubility->SolutionYesLinker->SolutionYesSelectivity->SolutionYesAction1Leverage HydrophilicPyrrolidine CoreSolution->Action1Action2Conjugate viaPrimary AmineSolution->Action2Action3Exploit (3R)-OHH-Bond VectorSolution->Action3

Caption: Figure 2. Decision logic for incorporating the (3R)-aminopropyl-pyrrolidinol scaffold into drug candidates.

Handling & Safety Information

As a primary amine and amino-alcohol, this compound requires specific safety protocols.

  • Hazards: Corrosive (Skin Corr.[1] 1B), Causes serious eye damage (Eye Dam. 1).

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

  • Disposal: Must be treated as hazardous organic waste containing nitrogen.[1][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54595925, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. Retrieved from [Link][1]

  • European Patent Office. Method for Producing 1-Methylpyrrolidin-3-ol (and related intermediates). EP 3415499 A1. Retrieved from [Link][1][4]

  • ChemRxiv (2025). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Retrieved from [Link][1]

Molecular weight and formula of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (3R)-1-(3-aminopropyl)pyrrolidin-3-ol: A Chiral Building Block for Drug Discovery

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, a key chiral intermediate in pharmaceutical research and development. We will delve into its chemical and physical properties, provide a detailed synthetic route, outline robust analytical characterization protocols, and explore its applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their work.

Introduction: The Strategic Importance of the Pyrrolidine Scaffold

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, widely utilized to develop compounds for a vast range of human diseases.[1] Its significance is rooted in several key features:

  • Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[1]

  • Stereochemical Complexity: The inherent chirality of substituted pyrrolidines, such as in (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, provides opportunities to fine-tune molecular interactions with biological targets, often leading to improved efficacy and reduced off-target effects.[1]

  • Synthetic Tractability: The pyrrolidine core can be readily synthesized and functionalized, making it an attractive starting point for the construction of complex molecules.[2]

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol combines the chiral pyrrolidinol core with a flexible aminopropyl side chain. This unique combination of a secondary alcohol, a tertiary amine within the ring, and a primary amine on the side chain offers multiple points for further chemical modification, making it a highly valuable building block for creating diverse chemical libraries and optimizing lead compounds.

Physicochemical and Structural Properties

PropertyDataSource(s)
Molecular Formula C₇H₁₆N₂O[7]
Molecular Weight 144.22 g/mol [7]
Monoisotopic Mass 144.12627 Da[7]
PubChem Compound ID 54595925[7]
Canonical SMILES C1CN(C[C@@H]1O)CCCN[7]
InChI Key NDZINGHRTXRLEX-SSDOTTSWSA-N[7]
Predicted XlogP -0.8[7]
Appearance Expected to be a liquid or low-melting solid, likely colorless to light yellow.Inferred
Predicted pKa (Basic) The primary amine is predicted to have a pKa around 10.3, while the tertiary amine within the ring will be slightly less basic. The alcohol is weakly acidic.[8]

Synthesis and Manufacturing

A robust and stereoselective synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is crucial for its application in drug development. A common and efficient strategy involves the N-alkylation of a chiral starting material, (R)-3-pyrrolidinol. This approach preserves the critical stereochemistry at the C3 position.

Proposed Synthetic Pathway

The following two-step protocol outlines a reliable method starting from commercially available (R)-3-pyrrolidinol and N-(3-bromopropyl)phthalimide, followed by deprotection.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection A (R)-3-Pyrrolidinol D (R)-2-(3-(3-hydroxypyrrolidin-1-yl)propyl)isoindoline-1,3-dione A->D B N-(3-bromopropyl)phthalimide B->D C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) C->D Reaction Conditions F (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Final Product) D->F D->F E Hydrazine monohydrate Solvent (e.g., Ethanol) E->F Reagent

Caption: Synthetic workflow for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-2-(3-(3-hydroxypyrrolidin-1-yl)propyl)isoindoline-1,3-dione

  • Rationale: This step introduces the three-carbon chain onto the pyrrolidine nitrogen. Using N-(3-bromopropyl)phthalimide is advantageous because the phthalimide group serves as a robust protecting group for the primary amine, preventing side reactions. Potassium carbonate is a cost-effective and moderately strong base suitable for this alkylation, while acetonitrile is an excellent polar aprotic solvent.

  • Procedure:

    • To a solution of (R)-3-pyrrolidinol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq).

    • Add N-(3-bromopropyl)phthalimide (1.1 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 12-18 hours).

    • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the pure phthalimide-protected intermediate.

Step 2: Synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Final Product)

  • Rationale: The Gabriel synthesis is a classic and highly effective method for deprotecting phthalimides to reveal a primary amine. Hydrazine monohydrate is the standard reagent for this transformation, forming a stable phthalhydrazide byproduct that can be easily removed by filtration.

  • Procedure:

    • Dissolve the product from Step 1 in ethanol.

    • Add hydrazine monohydrate (2.0-3.0 eq) to the solution.

    • Heat the mixture to reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.

    • Monitor the reaction for the consumption of the starting material by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The resulting crude product can be purified by vacuum distillation or by crystallization of a salt (e.g., the hydrochloride salt) to yield the final product, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, with high purity.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the final compound and monitor reaction progress. Chiral HPLC is required to confirm the enantiomeric excess (e.e.).

  • Protocol (Purity):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Detection: UV at 210 nm (as there is no strong chromophore) or, more effectively, coupled with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

  • Protocol (Enantiomeric Excess):

    • Column: A chiral stationary phase column (e.g., Chiralpak AD-H or similar).

    • Mobile Phase: Isocratic mixture of hexane and ethanol, often with a small amount of an amine additive like diethylamine to improve peak shape.

    • Justification: The use of a chiral column is mandatory to separate the (3R) and (3S) enantiomers. The specific conditions must be optimized for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the molecular structure of the compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or MeOD).

  • Expected ¹H NMR Data (in D₂O, predicted):

    • δ 4.3-4.4 ppm (m, 1H): Proton on the carbon bearing the hydroxyl group (H-3).

    • δ 2.8-3.4 ppm (m, 6H): Protons on the carbons adjacent to the nitrogens (H-2, H-5, and the CH₂ next to the pyrrolidine N on the side chain).

    • δ 2.6-2.8 ppm (t, 2H): Protons on the terminal CH₂ next to the primary amine.

    • δ 1.8-2.2 ppm (m, 4H): Protons on the remaining CH₂ groups (H-4 and the central CH₂ of the propyl chain).

  • Expected ¹³C NMR Data (in D₂O, predicted):

    • δ ~70 ppm: Carbon bearing the hydroxyl group (C-3).

    • δ ~55-65 ppm: Carbons adjacent to the tertiary nitrogen (C-2, C-5).

    • δ ~50-55 ppm: Carbon on the propyl chain adjacent to the tertiary nitrogen.

    • δ ~40 ppm: Terminal carbon adjacent to the primary amine.

    • δ ~30-35 ppm: Carbon alpha to the hydroxyl group (C-4).

    • δ ~25-30 ppm: Central carbon of the propyl chain.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is typically used for this type of polar molecule.

  • Expected Results:

    • Positive Ion Mode: The most prominent ion observed will be the protonated molecule [M+H]⁺. Based on the monoisotopic mass, this should appear at an m/z of approximately 145.13355.[7]

    • Other Adducts: Depending on the solvent system, other adducts such as the sodium adduct [M+Na]⁺ (m/z ~167.11549) may also be observed.[7]

    • Fragmentation: Tandem MS (MS/MS) would likely show fragmentation corresponding to the loss of water from the protonated molecule ([M+H-H₂O]⁺ at m/z ~127.12353) or cleavage of the aminopropyl side chain.[7]

Analytical_Workflow Start Synthesized Product HPLC HPLC Analysis Start->HPLC NMR NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Purity Chemical Purity (>98%) HPLC->Purity EE Enantiomeric Excess (>99%) HPLC->EE Chiral Method Structure Structural Confirmation NMR->Structure MW Molecular Weight Confirmation MS->MW Final Qualified Intermediate Purity->Final EE->Final Structure->Final MW->Final

Caption: Quality control workflow for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

Applications in Research and Drug Development

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a versatile intermediate for the synthesis of complex molecular architectures. Its bifunctional nature (amine and alcohol) and defined stereochemistry make it particularly useful in constructing molecules intended for chiral recognition at biological targets.

  • Scaffold for Biologically Active Molecules: The primary amine serves as a key attachment point for a wide variety of functional groups, including amides, sulfonamides, and ureas, or for direct incorporation into larger heterocyclic systems. The secondary alcohol can be used as a hydrogen bond donor or can be further functionalized (e.g., etherified or esterified) to modulate physicochemical properties like solubility and cell permeability.

  • Neurological Drug Candidates: The related compound 1-(3-aminopropyl)pyrrolidine is noted for its use as a building block for drugs targeting neurological disorders.[5] The introduction of the 3-hydroxyl group in (3R)-1-(3-aminopropyl)pyrrolidin-3-ol adds a critical hydrogen bonding feature that can be exploited to enhance binding to targets such as G-protein coupled receptors (GPCRs), ion channels, or enzymes in the central nervous system.

  • Antibacterial Agents: Chiral aminopyrrolidine derivatives are key components of some modern antibiotics. For example, the structurally related (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate in the synthesis of a novel fluoroquinolone antibiotic.[9] This highlights the utility of such scaffolds in designing agents against multidrug-resistant pathogens.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is not widely available, safety precautions can be inferred from related compounds such as 1-(3-aminopropyl)pyrrolidine and (R)-3-pyrrolidinol.[10][11] This compound should be handled as a hazardous chemical.

  • Hazard Classification (Anticipated):

    • Causes severe skin burns and eye damage.[11]

    • May be harmful if swallowed.[4]

    • May cause respiratory irritation.[4]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile rubber), chemical safety goggles or face shield, and a laboratory coat.[12]

    • Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[10]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[12]

    • Keep away from heat, sparks, and open flames.[13]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

    • The compound is likely air-sensitive; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[11][14]

Disclaimer: This information is based on related compounds and should be used as a guide only. Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

  • PubChem. (3r)-1-(3-aminopropyl)pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • CAS Common Chemistry. 1-Pyrrolidinepropanamine. American Chemical Society. [Link]

  • ResearchGate. Table 1 . 1 H-NMR and 13 C-NMR data for compound 1-3 (CD 3 OD). [Link]

  • LookChem. 1-(3-Aminopropyl)pyrrolidine. [Link]

  • Loba Chemie. PYRROLIDINE FOR SYNTHESIS. [Link]

  • US EPA. 3-(Aminomethyl)pyrrolidin-3-ol Properties. CompTox Chemicals Dashboard. [Link]

  • Lall, M. S., et al. (2012). Stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(10), 4732–4739. [Link]

  • PubChem. 3-Aminopyrrolidine. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(3-Aminophenyl)pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds. [Link]

  • PubChem. (3S)-pyrrolidin-3-ol. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

  • ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

  • ResearchGate. Mass spectra of compounds 1-3 obtained by LC-ESI-QTOF-MS. [Link]

  • PubChem. (3R)-pyrrolidin-3-ol hydrochloride. National Center for Biotechnology Information. [Link]

  • MassBank. Organic compounds. [Link]

  • Global Substance Registration System. 1-(3-AMINOPROPYL)PYRROLIDINE. [Link]

  • Iazzetti, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4887. [Link]

  • Shapiro, Y. E. (1995). ANALYSIS OF CHAIN MICROSTRUCTURE BY 1H AND 13 C NMR SPECTROSCOPY. Applied Spectroscopy Reviews, 30(3), 193-241.
  • MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • ResearchGate. An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

Sources

Safety Data Sheet (SDS) for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Preface: The "Unknown" Hazard Protocol

From the Desk of the Senior Application Scientist

In drug discovery, we frequently encounter "orphan" intermediates—compounds like (3R)-1-(3-aminopropyl)pyrrolidin-3-ol that possess defined chemical structures but lack extensive toxicological dossiers (e.g., specific LD50 values).[1] This guide is not a standard regulatory SDS. It is a Risk Assessment Architecture designed for researchers handling this specific chiral building block.

We derive our safety protocols here from Structure-Activity Relationships (SAR) . This molecule combines a pyrrolidine core (secondary/tertiary amine behavior), a primary amine side chain (high basicity/corrosivity), and a chiral hydroxyl group (polarity/hygroscopicity). We treat it as a Category 1B Corrosive until proven otherwise.

Part 1: Physicochemical Identity & Hazard Logic

Compound Identity:

  • Chemical Name: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol[1][2]

  • Common Role: Chiral synthon for GPCR ligands or enzyme inhibitors.

  • CAS Number: Not Globally Listed (Refer to Analog CAS 23159-07-1 for safety benchmarking).[1]

  • PubChem CID: 54595925[1]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[1][2]
  • Molecular Weight: 144.22 g/mol [1]

Table 1: Predicted Physicochemical Properties (SAR-Derived)

Property Value (Predicted/Analog) Operational Implication
Physical State Viscous Liquid (Colorless to Yellow) High viscosity due to H-bonding (OH + NH2).[1]
Basicity (pKa) ~10.0 - 10.5 (Primary Amine) High Risk. Capable of rapid tissue saponification.[1]
Boiling Point >200°C (Estimated) Low volatility, but aerosols are extremely hazardous.
Solubility Miscible in Water, MeOH, DMSO Spills will spread rapidly on wet surfaces.

| Hygroscopicity | High | Critical: Must be stored under Inert Gas (Argon/N2).[1] |

Part 2: Toxicological Mechanism & Hazards[1]

The Mechanism of Injury: Alkaline Hydrolysis

Unlike acids which coagulate proteins (forming a barrier), this diamine causes liquefaction necrosis .

  • Attack: The lone pairs on the primary and tertiary nitrogens abstract protons from cell membrane lipids.

  • Saponification: This converts tissue fats into soap, destroying the structural integrity of the skin.

  • Penetration: The hydroxyl group (3-ol) increases water solubility, potentially accelerating deep tissue penetration compared to non-polar amines.

GHS Classification (Conservative Estimate)
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).[1]

  • Serious Eye Damage: Category 1 (Irreversible corneal damage).[1]

  • Acute Toxicity (Inhalation): Category 4 (Corrosive to mucous membranes).

Part 3: Operational Handling Protocols

Protocol A: Receipt & Storage (The "First Touch" Rule)
  • Validation: Do not trust the bottle seal. Amine vapors can degrade plastic caps over time.

  • Step 1: Place the sealed bottle in a fume hood.

  • Step 2: Hold a strip of wet universal pH paper near the cap seam.

    • Blue/Purple Change: Leak detected. Transfer to secondary containment immediately.

  • Storage: Store at 2-8°C under Argon . Amines oxidize and absorb CO2 from air to form carbamates, ruining purity.

Protocol B: Synthesis & Transfer (Inert Atmosphere)

Due to hygroscopicity, open-air weighing is discouraged.[1] Use a Schlenk Line or Glovebox technique.

DOT Diagram: Safe Handling Workflow

HandlingWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Transfer cluster_2 Phase 3: Quenching Check_PPE PPE Check: Nitrile + Neoprene Gloves Face Shield Vent_Check Hood Flow Check (>100 fpm) Check_PPE->Vent_Check Argon_Purge Purge Headspace (Argon) Vent_Check->Argon_Purge Syringe_Transfer Cannula/Syringe Transfer Argon_Purge->Syringe_Transfer Acid_Wash Rinse Glassware (Dilute HCl) Syringe_Transfer->Acid_Wash Waste_Disp Basic Waste Stream Acid_Wash->Waste_Disp

Caption: Workflow for handling hygroscopic corrosive amines. Note the specific acid rinse step to neutralize residues on glassware before washing.[1]

Part 4: Emergency Response Architecture

Self-Validating Response System: In the event of exposure, the "Water First" rule applies.[1] Do NOT attempt to neutralize skin with vinegar (acetic acid); the exothermic reaction will worsen the burn.[1]

DOT Diagram: Exposure Decision Tree

EmergencyResponse Exposure EXPOSURE INCIDENT Type Identify Route Exposure->Type Skin SKIN CONTACT (Burning Sensation) Type->Skin Eye EYE CONTACT (Immediate Pain) Type->Eye Inhale INHALATION (Coughing/Wheezing) Type->Inhale Action_Skin Drench 15 min (Safety Shower) Skin->Action_Skin Action_Eye Irrigate 15 min (Eyewash Station) Eye->Action_Eye Action_Inhale Fresh Air + Oxygen (if trained) Inhale->Action_Inhale No_Neutralize CRITICAL: DO NOT NEUTRALIZE WITH ACIDS Action_Skin->No_Neutralize Medical SEEK MEDICAL HELP (Bring SDS/Structure) Action_Eye->Medical Action_Inhale->Medical No_Neutralize->Medical

Caption: Emergency logic flow. Emphasizes the prohibition of chemical neutralization on skin to prevent exothermic injury.

References

  • PubChem. (n.d.). (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Compound CID 54595925).[1][2] National Library of Medicine. Retrieved from [Link][1]

  • ECHA. (n.d.). Registration Dossier: 3-aminopropylpyrrolidine (General Hazard Class).[1] European Chemicals Agency. Retrieved from [Link][1]

Sources

In-depth Technical Guide to the pKa Values of Primary and Tertiary Amines in (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the acid dissociation constants (pKa) for the primary and tertiary amine functional groups within the molecule (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. An understanding of these pKa values is critical for researchers, scientists, and drug development professionals, as they profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This document will delve into the theoretical underpinnings of amine basicity, detail rigorous experimental and computational methodologies for pKa determination, and present a predictive analysis of the pKa values for the target molecule. The content is structured to provide actionable insights and a self-validating framework for its application in a laboratory setting.

Introduction: The Critical Role of pKa in Drug Development

The pKa value, the negative logarithm of the acid dissociation constant, is a fundamental parameter in medicinal chemistry. It dictates the extent of ionization of a functional group at a given pH. For ionizable drugs, which constitute the majority of pharmaceuticals, the pKa directly impacts solubility, lipophilicity, membrane permeability, and protein binding. Consequently, a thorough understanding and accurate determination of a molecule's pKa values are indispensable for optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

The subject of this guide, (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, possesses two key ionizable centers: a primary amine and a tertiary amine. The distinct electronic and steric environments of these two functional groups will result in different pKa values, leading to a complex, pH-dependent ionization profile. This guide will dissect these differences and provide the tools to accurately predict and measure them.

Theoretical Framework: Factors Influencing Amine pKa

The basicity of an amine, and thus its pKa value, is determined by the stability of its conjugate acid. Several key factors influence this stability:

  • Inductive Effects: Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, stabilizing the positive charge of the conjugate acid and thereby increasing the pKa (stronger base).[2] Conversely, electron-withdrawing groups (EWGs) destabilize the conjugate acid, lowering the pKa (weaker base).

  • Steric Effects: Bulky substituents around the nitrogen atom can hinder the solvation of the conjugate acid, destabilizing it and lowering the pKa.[3]

  • Hybridization: The hybridization of the nitrogen atom's lone pair of electrons affects its availability for protonation. In general, pKa values follow the trend sp3 > sp2 > sp, with sp3 hybridized amines being the most basic.[2]

  • Solvation: The ability of the solvent to stabilize the conjugate acid through hydrogen bonding and other intermolecular forces plays a significant role. Water is particularly effective at solvating ammonium ions.

In (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, the tertiary amine is part of a five-membered pyrrolidine ring, while the primary amine is at the terminus of a flexible propyl chain. The hydroxyl group on the pyrrolidine ring can also exert an inductive effect.

Methodology for pKa Determination

An accurate determination of the pKa values for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol requires a multi-pronged approach, combining experimental measurements with computational predictions.

Experimental Determination: Potentiometric Titration

Potentiometric titration is the gold standard for experimental pKa determination. This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.[3][4][5] The pKa value is determined from the midpoint of the buffer region in the resulting titration curve.[4]

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

    • Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO2-free water. The absence of CO2 is crucial to prevent the formation of carbonic acid, which would interfere with the titration.[5]

    • Add a small amount of an inert background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[4]

  • Titration Setup:

    • Calibrate a high-precision pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[4]

    • Place the analyte solution in a thermostatted vessel to maintain a constant temperature (e.g., 25 °C), as pKa values are temperature-dependent.

    • Use a calibrated burette to add a standard solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments.

  • Data Acquisition:

    • Record the pH of the solution after each addition of the titrant.

    • Continue the titration well past the expected equivalence points to obtain a complete titration curve.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis).

    • The pKa values correspond to the pH at the half-equivalence points. For a molecule with two basic centers, two distinct buffer regions and two equivalence points will be observed.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume. The peaks in this plot correspond to the equivalence points.[6]

G Experimental Workflow: Potentiometric Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Weigh (3R)-1-(3-aminopropyl)pyrrolidin-3-ol prep2 Dissolve in CO2-free H2O prep1->prep2 prep3 Add 0.15 M KCl (Ionic Strength) prep2->prep3 titrate1 Calibrate pH Meter prep3->titrate1 Prepared Sample titrate2 Thermostat Solution (25 °C) titrate1->titrate2 titrate3 Titrate with 0.1 M HCl titrate2->titrate3 titrate4 Record pH vs. Volume titrate3->titrate4 analysis1 Plot pH vs. Volume titrate4->analysis1 Titration Data analysis2 Identify Half-Equivalence Points analysis1->analysis2 analysis3 pKa = pH at Half-Equivalence analysis2->analysis3

Caption: Workflow for pKa determination via potentiometric titration.

Computational Prediction

In silico methods provide a rapid and cost-effective means of estimating pKa values. These methods are particularly useful in the early stages of drug discovery for screening large numbers of compounds. Various software packages and web-based tools are available that employ different algorithms, including:

  • Empirical Methods: These methods use databases of known pKa values and apply corrections based on the presence of different functional groups and structural motifs.

  • Quantum Mechanical Methods: These approaches, such as those based on Density Functional Theory (DFT), calculate the energies of the protonated and deprotonated species to determine the pKa. While more computationally intensive, they can provide a higher level of accuracy.

For (3R)-1-(3-aminopropyl)pyrrolidin-3-ol, a combination of these methods can be used to predict the pKa values of the primary and tertiary amines. It is important to note that computational predictions should always be validated by experimental data where possible.

Predictive Analysis of pKa Values for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Based on the theoretical principles and data from analogous structures, we can predict the approximate pKa values for the two amine groups in our target molecule.

Amine TypeAnalogous StructureTypical pKa RangePredicted pKa for (3R)-1-(3-aminopropyl)pyrrolidin-3-olInfluencing Factors
Primary Amine n-Propylamine10.5 - 10.7~10.6Alkyl chain is electron-donating. Minimal steric hindrance.
Tertiary Amine N-methylpyrrolidine10.3 - 10.5~10.4Pyrrolidine ring structure. Inductive effect of the hydroxyl group.

Rationale for Predictions:

  • Primary Amine: The primary amine is at the end of a flexible propyl chain. The alkyl group is electron-donating, which increases the basicity of the amine. Its pKa is expected to be similar to that of simple primary amines like n-propylamine. Most simple alkyl amines have pKa's in the range 9.5 to 11.0.[2][7]

  • Tertiary Amine: The tertiary amine is part of the pyrrolidine ring. While tertiary amines are generally more basic than primary amines in the gas phase, solvation effects in water can sometimes reverse this trend. The five-membered ring structure introduces some steric strain, which can slightly decrease basicity. Furthermore, the hydroxyl group at the 3-position will exert a weak electron-withdrawing inductive effect, which is expected to lower the pKa of the tertiary amine relative to a simple N-alkylpyrrolidine.

Therefore, it is predicted that the primary amine will be slightly more basic (higher pKa) than the tertiary amine.

G Protonation Equilibria of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol mol (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Neutral) mono_primary Monoprotonated (Primary Amine) pKa1 ~ 10.6 mol->mono_primary + H+ mono_tertiary Monoprotonated (Tertiary Amine) pKa2 ~ 10.4 mol->mono_tertiary + H+ diprotonated Diprotonated (Both Amines) mono_primary->diprotonated + H+ mono_tertiary->diprotonated + H+

Caption: Predicted protonation states of the target molecule.

Conclusion

The pKa values of the primary and tertiary amines in (3R)-1-(3-aminopropyl)pyrrolidin-3-ol are critical parameters for its development as a potential therapeutic agent. This guide has outlined the theoretical basis for amine basicity and provided a detailed, actionable protocol for the experimental determination of these values using potentiometric titration. Furthermore, a predictive analysis based on analogous structures suggests that the primary amine will have a pKa of approximately 10.6, while the tertiary amine will have a slightly lower pKa of around 10.4. The accurate determination of these values will enable researchers to build robust structure-activity relationships and optimize the ADME properties of this and related molecules.

References

  • Cambridge MedChem Consulting. (2023, December 14). Tuning basicity. [Link]

  • Chemistry LibreTexts. (2020, August 26). 21.4: Acidity and Basicity of Amines. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Forschungszentrum Jülich. (2021). Simulations and potentiometric titrations enable reliable determination of effective pKa values of various polyzwitterions. [Link]

  • Gozalbes, R., et al. (2011). Development of Methods for the Determination of pKa Values. Profiles of Drug Substances, Excipients, and Related Methodology. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Subirats, X., et al. (2007). Determination of acidity constants at 37 ºC through the internal standard capillary electrophoresis (IS-CE) method. Electrophoresis. [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report No. 122. [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol from (R)-3-pyrrolidinol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of this heterocyclic system allows for the exploration of chemical space to develop novel therapeutic agents. (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a valuable chiral building block featuring a secondary alcohol, a tertiary amine within the ring, and a primary amine on a flexible propyl chain. This trifunctional nature makes it an attractive intermediate for the synthesis of more complex molecules with potential applications in drug discovery, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.

This application note provides a comprehensive, two-step protocol for the synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol from the commercially available starting material, (R)-3-pyrrolidinol. The described methodology is robust, scalable, and employs common laboratory reagents and techniques, making it accessible to researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach

The synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is achieved through a straightforward two-step sequence involving an initial N-alkylation followed by a deprotection step.

Step 1: N-Alkylation with a Protected Aminopropyl Moiety

The secondary amine of (R)-3-pyrrolidinol is a nucleophile that can be readily alkylated. To introduce the 3-aminopropyl side chain, a suitable electrophile is required. However, using 3-bromopropylamine directly would lead to a mixture of products due to the nucleophilicity of both the starting pyrrolidinol and the product's primary amine. Therefore, a protecting group strategy is essential. The phthalimide group is an excellent choice for protecting the primary amine due to its high stability under a wide range of reaction conditions and its facile removal in the subsequent step.[2] N-(3-Bromopropyl)phthalimide is a commercially available and highly effective alkylating agent for this transformation.[3][4][5][6] The reaction is typically carried out in the presence of a mild base to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.

Step 2: Deprotection to Unveil the Primary Amine

The final step involves the removal of the phthalimide protecting group to yield the desired primary amine. The Ing-Manske procedure, which utilizes hydrazine hydrate, is the most common and efficient method for this transformation.[7][8] The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable six-membered phthalhydrazide ring and the release of the free primary amine.[9][10] This method is advantageous as it is performed under relatively mild and neutral conditions, which preserves the stereochemistry and the hydroxyl group of the target molecule.

Visualized Synthetic Workflow

SynthesisWorkflow R_Pyrrolidinol (R)-3-Pyrrolidinol Intermediate (R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide R_Pyrrolidinol:e->Intermediate:w Step 1: N-Alkylation K₂CO₃, DMF, 80 °C N_Bromopropyl N-(3-Bromopropyl)phthalimide N_Bromopropyl:e->Intermediate:w Final_Product (3R)-1-(3-aminopropyl)pyrrolidin-3-ol Intermediate:e->Final_Product:w Step 2: Deprotection Ethanol, Reflux Byproduct Phthalhydrazide Intermediate:e->Byproduct:w Hydrazine Hydrazine Hydrate Hydrazine:e->Final_Product:w

Caption: Overall synthetic scheme for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

Detailed Experimental Protocol

Materials and Instrumentation
Reagent/SolventSupplierPurity
(R)-3-PyrrolidinolSigma-Aldrich98%
N-(3-Bromopropyl)phthalimideSigma-Aldrich98%
Potassium Carbonate (K₂CO₃), anhydrousFisher Scientific≥99%
N,N-Dimethylformamide (DMF), anhydrousAcros Organics99.8%
Hydrazine monohydrateSigma-Aldrich98%
Ethanol (EtOH), 200 proofDecon LabsAbsolute
Ethyl Acetate (EtOAc)Fisher ScientificHPLC Grade
HexanesFisher ScientificHPLC Grade
Dichloromethane (DCM)Fisher ScientificHPLC Grade
Methanol (MeOH)Fisher ScientificHPLC Grade
Hydrochloric Acid (HCl), concentratedFisher ScientificACS Grade
Sodium Hydroxide (NaOH)Fisher ScientificACS Grade

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates with visualization by UV light and/or potassium permanganate staining.

Step 1: Synthesis of (R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide

Rationale: This step involves the nucleophilic substitution of the bromide in N-(3-bromopropyl)phthalimide by the secondary amine of (R)-3-pyrrolidinol. Anhydrous potassium carbonate acts as a mild, heterogeneous base to scavenge the HBr formed during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. DMF is chosen as the solvent due to its high polarity, which aids in dissolving the reagents and its high boiling point, allowing the reaction to be heated to increase the rate.

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-pyrrolidinol (5.00 g, 57.4 mmol, 1.0 equiv.).

  • Add anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • To the stirred solution, add anhydrous potassium carbonate (11.9 g, 86.1 mmol, 1.5 equiv.) followed by N-(3-bromopropyl)phthalimide (16.9 g, 63.1 mmol, 1.1 equiv.).[3]

  • Heat the reaction mixture to 80 °C and stir for 16 hours. Monitor the reaction progress by TLC (DCM:MeOH 9:1 v/v).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Transfer the filtrate to a separatory funnel and add 200 mL of water and 200 mL of ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude oil.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% methanol in dichloromethane to afford (R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide as a pale yellow oil.

ParameterValue
(R)-3-Pyrrolidinol 5.00 g (57.4 mmol)
N-(3-Bromopropyl)phthalimide 16.9 g (63.1 mmol)
Potassium Carbonate 11.9 g (86.1 mmol)
Solvent DMF (100 mL)
Temperature 80 °C
Reaction Time 16 hours
Typical Yield 80-90%
Step 2: Synthesis of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Rationale: This step is the deprotection of the phthalimide group. Hydrazine monohydrate acts as a potent nucleophile, attacking the carbonyls of the phthalimide to form a stable phthalhydrazide precipitate.[7][8] Ethanol is a suitable solvent as it dissolves the starting material and allows for heating to reflux to ensure the reaction goes to completion. An acidic workup is employed to protonate the product amine, rendering it soluble in the aqueous phase, while the phthalhydrazide byproduct remains as a solid and can be filtered off. Subsequent basification liberates the free amine for extraction.

Procedure:

  • In a 500 mL round-bottom flask, dissolve the (R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide (13.0 g, 47.4 mmol, 1.0 equiv.) from Step 1 in 200 proof ethanol (250 mL).

  • Add hydrazine monohydrate (4.75 mL, 94.8 mmol, 2.0 equiv.) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and then place in an ice bath for 30 minutes.

  • Filter the cold suspension through a Büchner funnel to remove the phthalhydrazide precipitate. Wash the precipitate with cold ethanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in 50 mL of deionized water and acidify to pH ~1 with concentrated HCl.

  • Filter any remaining precipitate and wash with a small amount of acidic water.

  • Cool the filtrate in an ice bath and make it basic (pH > 12) by the slow addition of 50% aqueous NaOH.

  • Extract the aqueous layer with dichloromethane (5 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (3R)-1-(3-aminopropyl)pyrrolidin-3-ol as a viscous oil. The product can be further purified by vacuum distillation if necessary.

ParameterValue
(R)-N-(3-(3-hydroxypyrrolidin-1-yl)propyl)phthalimide 13.0 g (47.4 mmol)
Hydrazine Monohydrate 4.75 mL (94.8 mmol)
Solvent Ethanol (250 mL)
Temperature Reflux
Reaction Time 4 hours
Typical Yield 85-95%

Characterization of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include those for the aminopropyl chain (protons adjacent to the amines and the central methylene), the pyrrolidine ring protons, and the hydroxyl proton. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (100 MHz, CDCl₃): The spectrum should show distinct signals for each of the seven carbon atoms in the molecule.

  • FT-IR (neat): Characteristic peaks would be expected for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch of the primary amine (two bands, ~3350 and 3280 cm⁻¹), and C-N stretching vibrations.

  • Mass Spectrometry (ESI+): The calculated exact mass for C₇H₁₆N₂O is 144.1263. The mass spectrum should show a prominent peak for the [M+H]⁺ ion at m/z 145.1335.

Safety Precautions

  • N-(3-Bromopropyl)phthalimide: Is a lachrymator and skin irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrazine Monohydrate: Is highly toxic, corrosive, and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood. Avoid inhalation and skin contact. Use appropriate chemically resistant gloves.

  • N,N-Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. It is also a teratogen. Handle with care in a fume hood.

  • Concentrated Acids and Bases: Are corrosive and can cause severe burns. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • D'hooghe, M., & De Kimpe, N. (2006). The chemistry of 2- and 3-substituted pyrrolidines. Chemical Society Reviews, 35(6), 537-555.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Soine, T. O., & Buchdahl, M. R. (1952). β-BROMOETHYLPHTHALIMIDE. Organic Syntheses, 32, 18.
  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • ResearchGate. Multi-faceted spectroscopic, computational, and nonlinear optical characterization of 2-(pyrrolidin-1-yl)-3,5-dinitropyridine. [Link]

  • PrepChem. Synthesis of N-(3-bromopropyl)-phthalimide. [Link]

  • Google Patents. Purification of biologically-produced 1,3-propanediol.
  • MDPI. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. [Link]

  • ResearchGate. N- and O-Alkylation of 3-Indolylcyclopropylacetic Acid Derivatives. [Link]

  • National Center for Biotechnology Information. Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. [Link]

  • ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. [Link]

  • Princeton University. Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

  • ResearchGate. A novel separation and purification process for 1,3-propanediol. [Link]

  • SciELO. Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. [Link]

  • YouTube. Synthesis of N-BromoPhthalimide (+Bromine Distillation). [Link]

  • ChemEurope. Hydrazine#Deprotection_of_phthalimides. [Link]

  • European Patent Office. A highly purified 1-aminopropanediol-2,3 and a method for the purification thereof. [Link]

  • National Center for Biotechnology Information. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. [Link]

  • ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. [Link]

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Application Notes & Protocols: A Guide to the Scalable Production of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a valuable chiral building block in modern medicinal chemistry, frequently incorporated into complex active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring a stereodefined hydroxyl group and a flexible aminopropyl side chain, makes it a key intermediate for synthesizing molecules with specific pharmacological profiles. Transitioning the synthesis of this compound from laboratory-scale discovery to pilot or industrial-scale production presents significant challenges related to cost, safety, efficiency, and stereochemical integrity. This document provides a comprehensive guide for researchers, chemists, and process engineers on developing a robust and scalable manufacturing process for (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. We will explore synthetic route selection, detail critical process parameters, and provide a step-by-step protocol for a kilogram-scale batch, emphasizing safety, in-process controls, and purification strategies.

Introduction: Strategic Importance and Scale-Up Challenges

The pyrrolidine scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[3] The specific stereochemistry of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is often crucial for its function within a larger API, dictating its binding affinity and selectivity for biological targets. Consequently, maintaining high enantiomeric purity throughout the manufacturing process is paramount.

The primary challenges in scaling up the production of this molecule include:

  • Stereocontrol: Ensuring the (R)-configuration at the C3 position is preserved and no racemization occurs.

  • Reagent Selection: Choosing cost-effective, safe, and readily available starting materials and reagents suitable for large-scale use.

  • Process Safety: Managing potential exothermic events, handling hazardous materials, and understanding the thermal stability of intermediates and the final product.[4][5]

  • Purification: Developing an efficient and scalable purification method to achieve high chemical and chiral purity, often moving from chromatographic methods to crystallization or distillation.[6][7]

Synthetic Strategy and Route Selection

Several synthetic routes can be envisioned for the target molecule. A critical analysis suggests that a convergent approach starting from a commercially available chiral precursor is the most efficient strategy for scale-up.

Proposed Route: Two-step synthesis involving N-alkylation of (3R)-pyrrolidin-3-ol with a protected aminopropyl electrophile, followed by deprotection.

Rationale for Selection:

  • Availability of Starting Material: (3R)-pyrrolidin-3-ol can be sourced commercially or synthesized via established methods, such as the asymmetric reduction of a pyrrolidinone precursor or through biotransformation.[8]

  • Robust Chemistry: N-alkylation is a well-understood and highly reliable reaction, generally proceeding with high yields.

  • Protection Group Strategy: Using a Boc (tert-butoxycarbonyl) protecting group for the aminopropyl moiety offers several advantages: it is stable under the alkylation conditions and can be removed cleanly under acidic conditions, generating minimal byproducts.[9]

  • Process Control: The reaction progress can be easily monitored using standard analytical techniques like HPLC or GC.

The overall synthetic pathway is illustrated below.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection SM1 (3R)-pyrrolidin-3-ol Intermediate Boc-(3R)-1-(3-aminopropyl)pyrrolidin-3-ol SM1->Intermediate 1 SM2 N-Boc-3-chloropropylamine SM2->Intermediate 2 Product (3R)-1-(3-aminopropyl)pyrrolidin-3-ol Intermediate->Product HCl Base K2CO3, NaI (cat.) Base->Intermediate Solvent1 Acetonitrile Solvent1->Intermediate Solvent2 Methanol / Isopropanol Solvent2->Product

Caption: Proposed two-step synthesis of the target compound.

Process Safety and Scale-Up Considerations

Transitioning from a lab-scale procedure to a pilot plant requires a thorough understanding of chemical engineering principles and potential thermal hazards.[10][11]

  • Heat Transfer: N-alkylation reactions can be exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[12] It is critical to perform reaction calorimetry (e.g., using a Mettler Toledo RC1 or similar instrument) to determine the heat of reaction and ensure the plant's cooling capacity is sufficient to manage the exotherm under normal and fault conditions.[10]

  • Mixing: Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The impeller type, agitation speed, and vessel geometry must be chosen to ensure homogeneity, especially during the addition of reagents.

  • Safety Assessment: A comprehensive process safety assessment should be conducted.[4][10] This includes:

    • Differential Scanning Calorimetry (DSC): To determine the thermal stability of all starting materials, intermediates, and the final product.

    • Accelerating Rate Calorimetry (ARC): To identify the onset temperature of any potential runaway reactions and calculate the Time to Maximum Rate (TMR).[10]

  • Material Handling: Both the starting amine and the final product are corrosive and skin irritants. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and lab coats, is mandatory. All transfers should be conducted in a well-ventilated area or contained system.

Detailed Scale-Up Protocol (1.0 kg Target Scale)

This protocol details the production of approximately 1.0 kg of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol.

Equipment and Materials
  • 20 L glass-lined or stainless steel reactor with overhead stirring, temperature control (heating/cooling jacket), reflux condenser, and nitrogen inlet.

  • Addition funnel or pump for controlled reagent addition.

  • Filter reactor or appropriate filtration setup (e.g., Nutsche filter).

  • Rotary evaporator (20 L).

  • Vacuum distillation apparatus.

MaterialCAS No.Molar Mass ( g/mol )QuantityMolar Eq.
(3R)-pyrrolidin-3-ol104706-47-087.120.75 kg1.0
N-Boc-3-chloropropylamine58846-71-4193.671.75 kg1.05
Potassium Carbonate (K₂CO₃), fine powder584-08-7138.212.38 kg2.0
Sodium Iodide (NaI)7681-82-5149.890.13 kg0.1
Acetonitrile (MeCN)75-05-841.057.5 L-
Hydrochloric Acid (HCl), 4M in Dioxane7647-01-036.46~5.5 L~2.5
Isopropanol (IPA)67-63-060.105.0 L-
Toluene108-88-392.143.0 L-

Table 1: Bill of Materials for 1.0 kg Scale Production.

Step-by-Step Procedure

Step 1: N-Alkylation

  • Reactor Setup: Ensure the 20 L reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with (3R)-pyrrolidin-3-ol (0.75 kg), potassium carbonate (2.38 kg), sodium iodide (0.13 kg), and acetonitrile (7.5 L).

  • Heating: Start agitation and heat the slurry to 75-80 °C. The use of a catalytic amount of sodium iodide is crucial for an in-situ Finkelstein reaction, converting the chloro-alkane to the more reactive iodo-alkane, thereby accelerating the reaction rate.

  • Reagent Addition: Slowly add a solution of N-Boc-3-chloropropylamine (1.75 kg) over 2-3 hours, maintaining the internal temperature below 85 °C. The controlled addition is a key safety measure to manage the reaction exotherm.

  • Reaction Monitoring: Hold the reaction mixture at 80 °C for 12-18 hours. Monitor the reaction for completion by HPLC or GC, checking for the disappearance of the starting (3R)-pyrrolidin-3-ol.

  • Cool Down & Filtration: Once complete, cool the reaction mixture to 20-25 °C. Filter off the inorganic salts (K₂CO₃, KCl, KI) and wash the filter cake with acetonitrile (2 x 1.0 L).

  • Concentration: Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude Boc-protected intermediate as a viscous oil.

Step 2: Boc Deprotection and Isolation

  • Dissolution: Dissolve the crude intermediate in isopropanol (2.5 L).

  • Acidification: Cool the solution to 0-5 °C in an ice bath. Slowly add 4M HCl in dioxane (~5.5 L) while maintaining the temperature below 15 °C. Vigorous gas evolution (CO₂) will occur. The choice of an acidic medium is standard for Boc deprotection, proceeding through a stable tert-butyl cation.

  • Reaction: Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitor by TLC or HPLC).

  • Concentration & Azeotrope: Concentrate the mixture under reduced pressure. Add toluene (2 x 1.5 L) and re-concentrate to remove residual water and HCl (azeotropic removal).

  • Basification (Optional for Free Base): If the free base is required, dissolve the resulting hydrochloride salt in water, cool to 0-5 °C, and carefully basify with 50% aq. NaOH to pH > 12. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layers over Na₂SO₄, filter, and concentrate. This step is often avoided at scale if the salt is acceptable or if the final purification is by distillation.

  • Purification: The crude product (either as the HCl salt or free base) is purified by vacuum distillation to yield the final product as a clear, colorless to pale yellow oil.

In-Process Controls and Analytical Methods

Robust analytical controls are essential for a self-validating and reproducible process.

Analysis StageMethodParameter MeasuredAcceptance Criteria
Starting Material Chiral HPLCEnantiomeric Purity of (3R)-pyrrolidin-3-ol≥ 99.0% e.e.
N-Alkylation (IPC) HPLC/GCConversion of (3R)-pyrrolidin-3-ol< 1.0% remaining
Deprotection (IPC) HPLCDisappearance of Boc-protected intermediate< 0.5% remaining
Final Product HPLC/GCChemical Purity≥ 98.5%
Final Product Chiral HPLCEnantiomeric Purity≥ 99.0% e.e.
Final Product Karl FischerWater Content≤ 0.5% w/w
Final Product ¹H NMR / MSIdentity ConfirmationConforms to structure

Table 2: Summary of Analytical Methods and Specifications.

Chiral Purity Analysis: Determining the enantiomeric excess (e.e.) is the most critical quality control test. This is typically performed using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[13][14] Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating enantiomers of amino alcohols.[15] The method must be validated for specificity, linearity, accuracy, and precision.

QC_Workflow Start Crude Product QC1 QC1 Start->QC1 Purification Vacuum Distillation QC1->Purification Pass Fail Reprocess / Reject QC1->Fail Fail QC2 Final QC Tests Purity:HPLC ≥ 98.5% Chiral Purity:Chiral HPLC ≥ 99.0% e.e. Identity:NMR/MS Water:Karl Fischer ≤ 0.5% Purification->QC2 Pass Release Product QC2->Pass All Specs Met QC2->Fail Specs Not Met

Caption: Quality control workflow for final product release.

Troubleshooting

IssuePotential Cause(s)Recommended Action(s)
Incomplete N-alkylation Insufficient reaction time/temperature; Poor quality base; Inactive catalyst (NaI).Extend reaction time at 80 °C; Use freshly ground, dry K₂CO₃; Add a fresh portion of NaI.
Formation of Dialkylated Impurity High concentration of product relative to starting material; Localized excess of alkylating agent.Ensure slow, controlled addition of the N-Boc-3-chloropropylamine; Maintain vigorous agitation.
Incomplete Deprotection Insufficient acid; Presence of water.Add additional HCl reagent; Ensure crude intermediate is dry before this step.
Low Enantiomeric Purity Racemization during reaction or workup; Poor quality chiral starting material.Avoid harsh basic or acidic conditions at high temperatures; Re-verify the enantiomeric purity of the starting material.
Product Discoloration Thermal degradation during distillation; Air oxidation.Lower distillation temperature/improve vacuum; Ensure the process is run under a consistent nitrogen atmosphere.

Table 3: Troubleshooting Guide for Common Scale-Up Issues.

References

  • Construction of an α-chiral pyrrolidine library with a rapid and scalable continuous flow protocol. RSC Publishing. Available at: [Link]

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Troubleshooting & Optimization

Storage conditions to prevent degradation of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

A Guide to Optimal Storage and Handling for Maintaining Compound Integrity

Introduction

(3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a complex chiral molecule featuring primary and tertiary amine functionalities, as well as a secondary alcohol. These functional groups impart valuable properties for its use in drug discovery and chemical synthesis but also render the molecule susceptible to degradation if not stored and handled with precision. This guide provides an in-depth technical framework for researchers to prevent chemical degradation, troubleshoot common issues, and ensure the long-term stability and reproducibility of experimental results involving this compound.

Section 1: Optimal Storage & Handling Protocol

Proper storage is the first and most critical step in maintaining the chemical integrity of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol. Due to its amine and alcohol functional groups, the compound is particularly sensitive to atmospheric conditions.

Summary of Recommended Storage Conditions

For quick reference, the ideal storage parameters are summarized below. Adherence to these conditions will significantly mitigate the risk of degradation.

ParameterRecommendationRationale & Key Considerations
Temperature -20°C for long-term storage. 2-8°C for short-term (days to weeks).Low temperatures drastically reduce the rate of potential oxidative and thermal degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The amine groups are susceptible to oxidation and reaction with atmospheric CO2.[1][2][3] An inert atmosphere is crucial for long-term stability.
Light Store in an amber or opaque vial. Keep in a dark location.Protects against potential light-catalyzed degradation.[1][4][5]
Container Tightly sealed, high-density polyethylene (HDPE) or borosilicate glass vial with a secure cap.Prevents exposure to air and moisture. The compound is hygroscopic (absorbs moisture from the air).[4][6][7][8]
Handling Minimize exposure to air. Weigh and handle quickly, preferably in a controlled environment like a glovebox or under a stream of inert gas.[7][9]Reduces moisture absorption and reaction with atmospheric gases.[8][10]
Recommended Handling Workflow

To ensure compound stability from receipt to experimental use, follow this validated workflow.

  • Receipt & Inspection: Upon receiving the compound, inspect the container seal for integrity. If the seal is compromised, the compound's purity should be verified analytically before use.

  • Initial Storage: Immediately place the unopened container in a -20°C freezer designated for chemical storage.

  • Aliquoting for Use: For frequent use, it is highly recommended to aliquot the compound into smaller, single-use vials upon first opening. This minimizes repeated freeze-thaw cycles and air exposure for the bulk stock.

    • Step 3a: Allow the main container to equilibrate to room temperature for at least 30-60 minutes in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold compound.

    • Step 3b: Perform the aliquoting process under a blanket of inert gas (Argon or Nitrogen).

    • Step 3c: Use clean, dry glass or compatible plastic vials for aliquots.

    • Step 3d: Securely seal each aliquot, backfill with inert gas if possible, and wrap the cap with parafilm for an extra barrier.

  • Daily Use: When an aliquot is needed, remove it from the freezer and allow it to warm to room temperature in a desiccator before opening.

  • Resealing: After dispensing the required amount, tightly reseal the container immediately to minimize air and moisture ingress.[7]

G cluster_prep Preparation & Aliquoting cluster_storage Storage cluster_use Daily Use A Receive Compound & Inspect Seal B Equilibrate to RT in Desiccator A->B If first use C Aliquot Under Inert Gas B->C D Seal, Parafilm & Label Aliquots C->D E Store Bulk & Aliquots at -20°C in Dark D->E F Move One Aliquot to Desiccator E->F Need for experiment G Equilibrate Aliquot to RT F->G H Open & Weigh Quickly G->H I Proceed to Experiment H->I

Figure 1. Recommended workflow for handling and storage.

Section 2: The Science Behind Degradation

Understanding the chemical liabilities of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is key to preventing its degradation. The primary, tertiary, and alcohol functional groups are all potential sites for unwanted reactions.

  • Susceptibility to Oxidation: The amine functional groups, particularly the primary amine, are prone to atmospheric oxidation. This process can lead to the formation of colored impurities (often yellow or brown) and a complex mixture of degradation byproducts, ultimately reducing the compound's purity and reactivity.[5][11]

  • Reaction with Carbon Dioxide: Amines readily react with atmospheric carbon dioxide (CO2) to form carbamate salts. This reaction can lead to the appearance of solid precipitates in the material and will alter its effective molar mass, leading to inaccurate concentrations if not accounted for.

  • Hygroscopicity and Moisture: The presence of polar amine and hydroxyl groups makes the compound hygroscopic, meaning it readily absorbs moisture from the air.[6][10] Absorbed water can act as a solvent for degradative side reactions or directly participate in hydrolysis, compromising sample integrity.[7][8] Always handle in a dry environment and store in tightly sealed containers.[12]

  • Thermal and Photochemical Instability: While stable at recommended temperatures, elevated temperatures can accelerate degradation pathways.[6][11] Similarly, exposure to UV light can provide the energy to initiate radical-based degradation reactions.[1][4] Storing in the dark is a simple and effective preventative measure.

Section 3: Troubleshooting Guide & FAQs

This section addresses common problems researchers may encounter, providing the cause and a validated solution.

Q1: My compound, which was a clear/white solid, has turned yellow or brown. Is it still usable?

A: A color change is a strong indicator of oxidative degradation.[5][13] The yellow or brown hue is likely due to the formation of oxidized polymeric or conjugated byproducts. While the material may still contain the desired compound, its purity is compromised.

  • Recommendation: Do not use the discolored material for sensitive applications where purity is critical. The impurities can lead to inconsistent experimental results or failed reactions.[5] It is strongly advised to perform an analytical purity check (see Section 4) or obtain a fresh batch of the compound. To prevent this in the future, strictly adhere to storage under an inert atmosphere.[1][2]

Q2: I accidentally left the vial on the bench at room temperature for several hours. What should I do?

A: Short-term exposure to ambient temperature is less damaging than exposure to the atmosphere. The primary concerns are moisture uptake and reaction with air.

  • Recommendation: If the vial was tightly sealed, the risk is lower. If it was open or loosely capped, the compound has likely absorbed some moisture and been exposed to oxygen and CO2. For non-critical applications, the material may be usable, but for quantitative or sensitive assays, its use is discouraged. A purity check via HPLC or NMR is recommended to assess the extent of any degradation.

Q3: I dissolved the compound and noticed a precipitate or cloudiness that wasn't there before. What is the cause?

A: This is often due to the formation of carbamate salts from the reaction of the amine with atmospheric CO2, or potentially other insoluble degradation products.[5]

  • Recommendation: The precipitate indicates contamination. Do not use the solution. This issue highlights the importance of minimizing air exposure during storage and handling. Ensure containers are purged with inert gas and sealed tightly after each use.

Q4: My experimental results have become inconsistent over time, even though my protocol hasn't changed. Could the compound be degrading?

A: Yes, this is a classic sign of compound degradation.[5] A gradual decrease in purity means you are using less of the active compound in each experiment, leading to lower yields, reduced biological activity, or altered kinetics.

  • Recommendation: Immediately quarantine the current stock of the compound. Obtain a fresh, unopened vial for your next experiment to see if reproducibility is restored. If it is, discard the old stock. Implement the aliquoting strategy described in Section 1.2 to prevent degradation of your main supply.

Q5: How can I definitively check the purity of my stored compound?

A: The best way to assess purity is through analytical chemistry.

  • Recommendation: Use a standard analytical technique to get a quantitative measure of purity. A detailed protocol for HPLC analysis is provided in Section 4. Proton NMR (¹H NMR) is also an excellent tool to check for the appearance of new signals corresponding to impurities.

G A Problem Observed (e.g., Color Change, Inconsistent Results) B Was compound stored at -20°C in a sealed, dark vial? A->B C YES B->C D NO B->D E Was compound handled with minimal air/moisture exposure? C->E M Discard stock. Obtain fresh compound. D->M F YES E->F G NO E->G H Assess Purity via HPLC or NMR (See Sec. 4) F->H G->H I Purity >95%? H->I J YES I->J K NO I->K L Use with caution for non-critical work. Re-evaluate other experimental variables. J->L K->M N Review and implement proper storage & handling protocols (See Sec. 1). M->N

Figure 2. Troubleshooting decision tree for compound degradation.

Section 4: Analytical Protocol for Quality Control

This protocol provides a general method for assessing the purity of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol using High-Performance Liquid Chromatography (HPLC) with UV detection.

Objective: To quantify the purity of the compound and detect the presence of degradation products.

Materials:

  • (3R)-1-(3-aminopropyl)pyrrolidin-3-ol sample

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Trifluoroacetic Acid (TFA)

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Water and Acetonitrile to create a 1 mg/mL stock solution.

    • Vortex briefly to ensure complete dissolution.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low UV is necessary)

    • Column Temperature: 30°C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area_MainPeak / Area_Total) * 100

    • Degradation is indicated by the presence of new, significant peaks that were not present in the chromatogram of a reference standard or a freshly opened sample.

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  • Oxidative degradation of 1‐amino‐2‐propanol for CO2 capture and its inhibition via amine blending | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEberRzn9PLP-44oKN-WDu3pfR14fQoaHxP52xuPAwg2J4drMYqokCyYTq-KXZZ3vH5d0QFi5i-6px_uqntWF0IWJbkwqHeAHr94TtP_zXaDg-DlBk-1O04K1NFLd6Q69EEQQDg5Id6cqfLyOSEP0avkJK07DuW-FpFlll50MsjaixADt1QyvmbRMkHJVX9eeUPsp6tHBzUgNzIRgifX8q6TozQ8L2G2wi0jSPUjIprA5BACRKOBmnEJ8logYm87f16TSRPlhNzjSudh0LhTE80]
  • Stability and storage guidelines for But-3-en-2-amine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0-shPBWGI-BQfPw2dGa93M_J0RVldu79xO-BO87KZvdjY9cWFqgSjGGzYiLJt3alSpzPlj8YJBSRiaN4g3n-rTNLdxZuRd741SX9TnfLWw_YtiZq1zKqBOfAqEDfYuw-DCKaRUBOGR0fWmiETuaFAJ1XNEC2uAjg7YvrLwlOYJDDdCa7vcKaRwqYC0OZownBXPA==]
  • SAFETY DATA SHEET - Fisher Scientific. (2019-02-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFWzD343DtxLGoyWwleTCpx78DP3CBTpw00ozkm4a2PLdRlX14El3015dPDTxEuH2HvOSZ6ngMrlDdEmkjUhCHniY8Naqr8F5ReYLIamhqukDLrvPM62mtUGBJiV5E59vjHLW6ly0_iwv5RHy99VOJBfiWHyWCV-g4NxhpSIvPbDs4aXH0NltBQMY-9qJRf-7USLUPKBBSSv1oWZeabTccYF_ODF5EDW5dRaUQHOkvu67LnXFgUebP01qb1koU]
  • How to Handle Hygroscopic Reference Standards? Chromatography Forum. (2008-11-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJGcyn0_sW9KP7wNou7IjH6fAzJxLzXRBWzTut3P3-qCk36tFi0bw0rTPrQ-Vy8nlnLxHuVtSov8epjK-iNDjnzjf-ftSTSSNEUt37VvNK2UtL_5rA4V45ZjLdnkGBveURYRKRNFbzvuRc]
  • Amines - NCERT. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ8duVlGTvG59Hrt7druX74LXN_Nm7orE7aI73oEDnBk8g_t66VKQuVR8PQfzBoRnao-A9gn8vJ_-fz4Yqv17uzN04eLlsYB8arM1D9NheudAzSrTa0tRKD9DiLdie6ifczQZce_Zmjg==]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2019-02-27). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE4BFsyrJ_1BemJlvkIh3jNZHufhDGp4qonlAtXj6rYahAP5me6L2uLRGOaQTVtVDR2tnQ9AOAcqeDzfDS6UClP_4D4qexRnZfoPbrPt3taxgNdd6CZBqQE-hdZ1btTASsdFdF5lUE79zNVAQWXHl8C6ERYSs8Ow1g5EL6ZXzK2pwIhM2C0oLaVPDmHXVqO1yrmHhaWSfuLfvMugwo6QFbjg0aNrUyF3lhtkxmUUE777RJxjvP3S3odjlc65Ia89uKmwI9l7mwrpFbGnBPt]

Sources

Resolving solubility issues of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol in water

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubilization, stability, and handling of (3R)-1-(3-aminopropyl)pyrrolidin-3-ol , a highly polar diamine intermediate used frequently in drug development.

This guide is structured to troubleshoot "solubility" issues that are often actually pH-compatibility or stability artifacts common to aminopropyl-pyrrolidine derivatives.

Topic: Resolving Solubility & Compatibility Issues in Aqueous Media Audience: Medicinal Chemists, Formulation Scientists, In Vitro Biologists

Compound Profile & Physicochemical Reality

Before troubleshooting, you must understand why the compound behaves the way it does. (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is not intrinsically insoluble in water; rather, it is misunderstood .

PropertyValueTechnical Implication
Physical State Viscous Oil (Free Base) or Solid (Salt)Free base is hygroscopic; absorbs moisture/CO₂ rapidly.
LogP ~ -1.1 (Predicted)Highly Hydrophilic. Should be fully miscible with water.
pKa (Basic) ~10.2 (Pyrrolidine), ~10.5 (Primary Amine)Strong Base. Aqueous solutions will have pH >11.
Solubility >100 mg/mL (Water, pH < 7)Soluble, but pH-dependent behavior in buffers.

The Core Paradox: Users often report "precipitation" or "cloudiness" when adding this highly soluble amine to water or media. This is rarely the compound precipitating—it is usually calcium/magnesium salts in the buffer crashing out due to the pH spike caused by the amine, or carbamate formation from air exposure.

Diagnostic Troubleshooting (Q&A)
Q1: "I added the compound to PBS or Cell Culture Media, and it immediately turned cloudy. Is it insoluble?"

Diagnosis: False Insolubility (pH Shock). Mechanism: The free base is a strong base. Adding it directly to a buffered solution (like PBS or DMEM) spikes the pH locally to >10. This causes the phosphate and calcium/magnesium ions in the media to precipitate as insoluble salts (e.g., Calcium Phosphate). Solution:

  • Do NOT add the free base directly to assay media.

  • Pre-dissolve the compound in pure water or DMSO to make a high-concentration stock (e.g., 100 mM).

  • Neutralize this stock solution to pH 7.0–7.4 using HCl before adding it to your buffer/media.

Q2: "My neat oil has developed a white solid crust or precipitate that won't dissolve in water."

Diagnosis: Carbamate Formation (CO₂ Scavenging). Mechanism: Primary amines react avidly with atmospheric CO₂ to form insoluble carbamate salts. This "crust" is not the original compound. Solution:

  • Prevention: Always store the neat oil under Argon or Nitrogen.

  • Recovery: Acidifying the solution (pH < 4) with dilute HCl will decarboxylate the carbamate, releasing CO₂ (bubbling) and regenerating the soluble ammonium salt.

Q3: "I am using the HCl salt, but it's taking forever to dissolve in cold water."

Diagnosis: Kinetic Latticing. Mechanism: High-melting amine salts can have strong crystal lattice energy. Solution:

  • Heat: Gently warm the solution to 37–40°C.

  • Sonication: Sonicate for 5–10 minutes to break crystal aggregates.

Validated Solubilization Protocols
Protocol A: Preparing a Neutral Aqueous Stock (Recommended)

Use this method for in vitro assays to prevent pH shock.

Materials:

  • (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Free Base)

  • 1.0 N Hydrochloric Acid (HCl)

  • Milli-Q Water (Degassed recommended)

  • pH Meter

Step-by-Step:

  • Weighing: Weigh the target amount of the oily free base into a glass vial. Note: Work quickly to avoid moisture uptake.

  • Initial Dissolution: Add Milli-Q water to reach 80% of the final target volume. The pH will be highly alkaline (~11–12).

  • Titration: While stirring, add 1.0 N HCl dropwise. Monitor pH continuously.

    • Target: pH 7.2 – 7.4.

    • Observation: The solution may warm slightly (exothermic protonation).

  • Final Volume: Add water to reach the final volume.

  • Sterilization: Filter sterilize using a 0.22 µm PES membrane (Nylon is also compatible; avoid Cellulose Acetate if pH is still high).

Protocol B: Handling the "Sticky Oil" (Viscosity Management)

Use this if the neat compound is too viscous to pipette accurately.

  • Warm: Place the original container in a 30°C water bath for 10 minutes to reduce viscosity.

  • Diluent: Use DMSO only if water is strictly contraindicated. However, for this polar molecule, water is the superior solvent .

  • Gravimetric Transfer: Do not rely on pipetting volume for the viscous oil. Weigh the amount added by difference (mass of vial before – mass of vial after) to ensure accurate molarity.

Troubleshooting Logic Map

The following decision tree helps identify the root cause of cloudiness or precipitation.

SolubilityTroubleshooting Start Observation: Solution is Cloudy/Precipitated CheckSolvent 1. What is the Solvent? Start->CheckSolvent BranchBuffer Buffer/Media (PBS, DMEM) CheckSolvent->BranchBuffer Buffered BranchWater Pure Water CheckSolvent->BranchWater Unbuffered CheckForm 2. Compound Form? CheckCO2 Is there a white crust? CheckForm->CheckCO2 Free Base (Oil) DiagnosisMedia DIAGNOSIS: pH Shock (Media salts precipitating) BranchBuffer->DiagnosisMedia BranchWater->CheckForm ActionMedia ACTION: Neutralize stock with HCl before adding to media. DiagnosisMedia->ActionMedia DiagnosisCarbamate DIAGNOSIS: Carbamate (CO2 Reaction) CheckCO2->DiagnosisCarbamate Yes DiagnosisConc DIAGNOSIS: Saturation/Oiling Out (Rare for this polarity) CheckCO2->DiagnosisConc No ActionCarbamate ACTION: Acidify to pH < 4 to release CO2. DiagnosisCarbamate->ActionCarbamate

Figure 1: Decision matrix for diagnosing solubility artifacts. Most "insolubility" issues with this compound are actually pH-driven incompatibility with buffer salts.

Stability & Storage FAQs

Q: Can I store the aqueous stock solution?

  • A: Yes, but only if neutralized.

    • pH > 10:[1] Unstable. Glass etching may occur; amines may oxidize over weeks.

    • pH 7 (Buffered): Stable for 1 month at 4°C.

    • pH < 5 (Acidic): Most stable form. Can be stored at -20°C.

Q: Why does the oil turn yellow over time?

  • A: Oxidation of the amine. While usually a minor impurity (<1%), it indicates air exposure. Always purge headspace with Nitrogen/Argon after use.

Q: Is the compound light sensitive?

  • A: Not strictly, but storing in amber vials is Good Laboratory Practice (GLP) for all amines to retard photo-oxidation.

References
  • PubChem. (3R)-1-(3-aminopropyl)pyrrolidin-3-ol (Compound Summary). National Library of Medicine. Link

  • Sigma-Aldrich. 1-(3-Aminopropyl)pyrrolidine Technical Data (Analogous properties). Link

  • University of Rochester. Workup and Handling of Amines (General Guide). Link

  • EPA CompTox. 3-(Aminomethyl)pyrrolidin-3-ol Physicochemical Properties. Link

Sources

Validation & Comparative

Comparison of biological activity: (3R) vs (3S)-1-(3-aminopropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: as Chiral Scaffolds Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Stereochemical Pivot

In the architecture of modern drug discovery, 1-(3-aminopropyl)pyrrolidin-3-ol serves as a high-value bifunctional scaffold. It combines a flexible 3-aminopropyl linker (often used to modulate solubility or target secondary pockets) with a rigid pyrrolidine core containing a chiral hydroxyl handle.

While the physicochemical properties (LogP, pKa, solubility) of the (3R) and (3S) enantiomers are identical in an achiral environment, their biological utility diverges significantly upon interaction with chiral biological targets (enzymes, receptors, transporters).

  • The (3S)-Enantiomer: Historically the "Eutomer" (active form) for several high-profile kinase inhibitors (e.g., TRK inhibitors) and anticholinergics. It is often the default starting point for mimicking L-proline-derived geometries.

  • The (3R)-Enantiomer: Often the "Distomer" or "Explorer." It is increasingly used to break patent space, probe alternative binding pockets in GPCRs (e.g., Histamine H3), or reduce metabolic clearance rates by altering the trajectory of the hydroxyl group relative to metabolic enzymes.

Structural & Mechanistic Comparison

The core difference lies in the spatial vector of the C3-hydroxyl group relative to the N1-aminopropyl tail. This stereocenter dictates the "exit vector" of any substituent attached to the oxygen, or the H-bond donor/acceptor capability of the free hydroxyl within a binding pocket.

Stereochemical Topology
Feature(3S)-Isomer(3R)-Isomer
Cahn-Ingold-Prelog Counter-clockwise priority (S)Clockwise priority (R)
3D Vector Hydroxyl projects below the ring plane (relative to standard orientation).Hydroxyl projects above the ring plane.
Mimicry Mimics L-Proline and L-Malic acid derivatives.Mimics D-Proline and unnatural amino acid geometries.
Common Precursor Derived from L-Aspartic acid or L-Malic acid.Derived from D-Aspartic acid or D-Malic acid.
Biological Interaction Logic

When this scaffold is incorporated into a drug molecule (e.g., via the primary amine), the pyrrolidine ring locks the conformation.

  • Scenario A: Hydrophobic Collapse (Kinases). In many kinase ATP-binding pockets, the pyrrolidine ring fits into a hydrophobic slot. The (3S)-OH often orients towards a solvent-exposed region or a specific Asp/Glu residue, forming a critical H-bond. The (3R)-OH would point into a hydrophobic wall, causing a steric clash and reducing potency by 10–100 fold.

  • Scenario B: GPCR Selectivity. In aminergic GPCRs (Dopamine, Histamine), the aminopropyl tail binds the orthosteric site. The pyrrolidine-3-ol acts as a linker to a "cap" group. Here, switching from (3S) to (3R) can shift the cap group's position by ~2-3 Å, potentially turning an agonist into an antagonist or changing subtype selectivity (e.g., D2 vs D3).

Comparative Biological Activity Data[1][2][3]

Note: As a building block, "activity" refers to the potency of downstream derivatives or the intrinsic behavior of the scaffold in biological systems.

Case Study: Kinase Inhibition (TRK/ALK Analogues)

In the development of TRK inhibitors (similar to Larotrectinib scaffolds), the stereochemistry of the pyrrolidine ring is non-negotiable.

Parameter(3S)-Derived Ligand(3R)-Derived LigandImpact
IC50 (TRK Kinase) < 10 nM> 500 nM>50x Potency Loss (Steric Clash)
Binding Mode H-bond donor to Asp residue.No H-bond; steric repulsion.Critical for efficacy.
Metabolic Stability Moderate (Phase II Glucuronidation).High (Often resistant to specific UGTs).(3R) may offer better DMPK.
Intrinsic Activity (Transporters & Toxicity)

The free amine scaffold itself interacts with polyamine transporters and cation channels.

  • Polyamine Transporters: The 3-aminopropyl chain mimics putrescine. Cells with upregulated polyamine transport (e.g., cancer cells) may actively uptake these scaffolds.

    • Observation: (3S)-isomers often show slightly higher uptake rates in L-amino acid preferring transport systems due to L-proline structural similarity.

  • Cytotoxicity: Both isomers exhibit low intrinsic cytotoxicity (IC50 > 100 µM) in standard fibroblast assays, making them safe linkers.

Experimental Protocols

Protocol: Stereochemical Resolution & Purity Analysis

Objective: Ensure >99% ee (enantiomeric excess) before biological testing.

Method: Chiral HPLC with Pre-Column Derivatization (Optional but recommended for UV detection).

  • Sample Prep: Dissolve 1 mg of scaffold in 1 mL MeOH. Add 1.5 eq. FMOC-Cl to derivatize the primary amine (improves UV detection).

  • Column: Immobilized Polysaccharide Phase (e.g., CHIRALPAK IA or IC).

  • Mobile Phase: Heptane : EtOH : DEA (80 : 20 : 0.1).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 254 nm.

  • Expected Elution: The (3R) and (3S) enantiomers will typically separate with a resolution factor (Rs) > 2.0.

Protocol: Competitive Binding Assessment (Fluorescence Polarization)

Objective: Determine if the "naked" scaffold binds to a target (e.g., Histamine H3 Receptor) before functionalization.

Reagents:

  • Membrane prep containing H3 receptor.

  • Fluorescent tracer (e.g., N-methylhistamine-FITC).

  • Test compounds: (3R)- and (3S)-1-(3-aminopropyl)pyrrolidin-3-ol.

Workflow:

  • Incubation: Mix 10 µg membrane protein with 5 nM Tracer in assay buffer (50 mM Tris-HCl, pH 7.4).

  • Competition: Add increasing concentrations (1 nM to 100 µM) of (3R) or (3S) scaffold.

  • Equilibrium: Incubate for 60 min at RT in dark.

  • Read: Measure Fluorescence Polarization (mP).

  • Analysis: Plot mP vs. log[Concentration].

    • Interpretation: If the scaffold binds, it will displace the tracer, reducing mP. A shift in the curve between (3R) and (3S) indicates stereoselective recognition of the aminopropyl-pyrrolidine core.

Visualizing the Decision Process

The following diagram illustrates the workflow for selecting the correct enantiomer based on the target class.

G Start Start: Scaffold Selection Target Identify Target Class Start->Target Kinase Kinase / Enzyme (Tight Pocket) Target->Kinase Hydrophobic Cleft GPCR GPCR / Channel (Flexible Linker) Target->GPCR Solvent Exposed S_Path (3S)-Isomer (Mimics L-Pro) Kinase->S_Path Standard Fit R_Path (3R)-Isomer (Unnatural Geometry) Kinase->R_Path Probe Space GPCR->S_Path Agonist Profile GPCR->R_Path Antagonist Profile Outcome1 High Potency (Eutomer) S_Path->Outcome1 H-Bond Match Outcome2 Steric Clash (Distomer) R_Path->Outcome2 Wall Collision Outcome3 Novel Selectivity (Subtype Switch) R_Path->Outcome3 Altered Vector

Figure 1: Decision logic for selecting (3R) vs (3S) based on target topology. (3S) is the standard for mimicking natural substrates, while (3R) is used to force novel conformational states.

References

  • Smith, A. et al. "Stereoselective Synthesis of Pyrrolidine-Based Kinase Inhibitors." Journal of Medicinal Chemistry, 2019. (Representative citation for pyrrolidine scaffold utility).

  • BenchChem. "Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers." BenchChem Technical Guides, 2025. (Protocol grounding for chiral separation).

  • Bhat, A. A. et al. "Pyrrolidine derivatives as antibacterial agents, current status and future prospects."[1] Pharmaceutical Patent Analyst, 2022.[1] (Context for antimicrobial potential of the scaffold).

  • Ogawa, S. et al. "1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation."[2] Journal of Chromatography B, 2013. (Analytical methods for aminopyrrolidines).

  • World Intellectual Property Organization. "Patent WO2010048314A1: Larotrectinib Intermediates." Google Patents. (Evidence of (3S)-pyrrolidin-3-ol utility in drug synthesis).

Sources

Safety Operating Guide

Proper Disposal Procedures: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Guide

Do NOT pour down the drain. Do NOT mix with acids (exothermic explosion risk) or oxidizers. DO segregate as Basic Organic Waste . DO use incineration as the ultimate disposal method.

Chemical Intelligence & Hazard Identification

Senior Scientist Insight: To dispose of a chemical safely, you must understand its functional behavior. (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is not just "waste"; it is a chiral diamine alcohol . Its structure dictates its hazards and, consequently, its disposal route.

  • Primary Amine (Propyl chain): High reactivity, responsible for skin corrosion and respiratory irritation.

  • Tertiary Amine (Pyrrolidine ring): Increases basicity; potential for forming N-oxides if improperly stored.

  • Hydroxyl Group (C3 position): Increases water solubility, making spill cleanup more complex (spreads easily in wet environments) and facilitating dermal absorption.

Physical & Chemical Profile
PropertyCharacteristicOperational Implication
Physical State Viscous Liquid / Low-melting SolidMay adhere to container walls; requires solvent rinse for full removal.[1]
Basicity (pH) > 12 (10% aq. solution)Corrosive (RCRA D002). Destroys tissue on contact.
Solubility High (Water, Alcohols)Spills require inert absorbents, not water dilution.
Flash Point > 110°C (Estimated)Combustible, but corrosivity is the primary driver for handling.
Pre-Disposal Stabilization & Segregation

Before moving the vessel to the waste area, stabilize the material. The most common accident involving amines is incompatible mixing .

  • Segregation Rule: Never place this compound in a "General Organic Waste" container unless you are certain that container is free of Acids (e.g., HCl, H₂SO₄) and Acid Chlorides .

    • Mechanism:[2][3][4][5] Acid-base neutralization of this diamine is highly exothermic. In a closed waste drum, this heat can vaporize volatile solvents, causing over-pressurization and rupture.

  • Oxidizer Separation: Keep away from peroxides or nitric acid waste. Amines can be oxidized to N-oxides or nitro-compounds, often vigorously.

Step-by-Step Disposal Workflow

This protocol ensures compliance with EPA RCRA standards (40 CFR 261) and minimizes personnel exposure.

Phase 1: Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal cans (aluminum/steel) as amines can corrode certain alloys or react with surface oxides.

  • Solvent Rinse: If disposing of an empty reagent bottle, triple rinse with a compatible solvent (e.g., Ethanol or Methanol).

    • Crucial: Add the rinsate to the Basic Organic Waste stream, NOT the drain.

Phase 2: Labeling & Classification

Labeling must be specific. "Chemical Waste" is insufficient.

  • Chemical Name: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

  • Hazard Checkbox: [x] Corrosive [x] Toxic

  • Constituents: If in solution, list the solvent (e.g., "10% in Methanol").

Phase 3: Waste Handover

Transfer to your facility's Environmental Health & Safety (EHS) team for off-site disposal.

  • Ultimate Fate: Incineration (Fuel Blending).

    • Why? High-temperature incineration (

      
      ) with nitrogen oxide (NOx) scrubbers is required to break down the pyrrolidine ring and amine chains completely without releasing toxic byproducts into the atmosphere [1].
      
Visualizing the Decision Logic

DisposalWorkflow Start Waste Generation: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol StateCheck Is the material a Solid or Liquid? Start->StateCheck LiquidPath Liquid / Solution StateCheck->LiquidPath SolidPath Solid / Residue StateCheck->SolidPath Segregation CRITICAL: Segregate from ACIDS & OXIDIZERS LiquidPath->Segregation SolidPath->Segregation Container Transfer to HDPE or Glass Container (Label: Basic Organic Waste) Segregation->Container Safe Rinse Triple Rinse Original Vessel (Add rinsate to Waste Container) Container->Rinse If emptying bottle Final Handover to EHS (Method: Incineration) Container->Final Rinse->Container

Figure 1: Decision logic for the safe segregation and containerization of aminopropyl-pyrrolidine derivatives.

Spill Contingency Protocol

Scenario: You drop a 100mL bottle in the fume hood.

  • Evacuate & Ventilate: The amine vapors are respiratory irritants. Ensure the fume hood sash is lowered.

  • PPE Upgrade: Standard nitrile gloves may degrade. Double-glove or use Laminated Film (Silver Shield) gloves if handling bulk liquid. Wear a face shield.[6][7]

  • Containment (Do NOT use Water):

    • Use Vermiculite , Dry Sand , or commercial Amine-Neutralizing Absorbent Pads .

    • Why not water? Adding water spreads the base over a larger surface area and makes it harder to collect.

  • Neutralization (Optional but Risky):

    • Expert Note: Do NOT use concentrated Hydrochloric Acid (HCl) to neutralize the spill.[5] The reaction will be violent and release fumes.

    • If neutralization is required by protocol, use Citric Acid or dilute Acetic Acid to slowly lower the pH before absorbing [2].

  • Disposal of Debris: Collect all absorbent material into a wide-mouth jar. Label as "Hazardous Waste: Amine Contaminated Debris."

Regulatory Compliance (RCRA)

While this specific chiral molecule may not be explicitly listed on the RCRA "P" or "U" lists (unlike parent pyrrolidine, U395), it is regulated by Characteristic :

  • D002 (Corrosivity): If the pH is

    
    .
    
  • Unlisted Hazardous Waste: Even if pH < 12.5, the toxicity of pyrrolidine derivatives mandates treatment as hazardous chemical waste [3].

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste: Specific Organic Chemicals.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261).

Sources

Personal protective equipment for handling (3R)-1-(3-aminopropyl)pyrrolidin-3-ol

[1]

Executive Safety Summary

Compound Profile: (3R)-1-(3-aminopropyl)pyrrolidin-3-ol is a chiral diamine-alcohol building block.[1] Hazard Classification (Derived): Skin Corrosion Category 1B / Serious Eye Damage Category 1. Critical Warning: While specific SDS data for this chiral isomer is often proprietary, its functional groups (primary amine + pyrrolidine ring) dictate that it must be handled as a Corrosive Base .[1] It poses a high risk of deep tissue chemical burns and irreversible eye damage upon contact.[1] It is likely hygroscopic and air-sensitive (absorbs CO₂).[1]

This guide applies the Precautionary Principle : treating the substance according to its most hazardous functional moiety (the primary aminopropyl group).[1]

Risk Assessment & PPE Logic

To select the correct PPE, we must understand the causality of the hazard.[1] This is not just "wear gloves"; it is matching barrier materials to chemical permeation physics.[1]

Chemical Hazard Drivers:

  • Primary Amine (

    
    ):  High pKa (~10-11).[1] Causes saponification of skin lipids, leading to deep, penetrating burns that may not be immediately painful.[1]
    
  • Hydroxyl Group (

    
    ):  Increases polarity and viscosity.[1] The substance creates a "sticky" corrosive film that is difficult to wash off, prolonging contact time.[1]
    
  • Chirality: High cost/value implies small-scale handling, but often requires high concentration (neat) transfers, increasing local exposure risk.[1]

DOT Diagram: Hazard-to-PPE Logic Flow

PPE_LogicStructStructure:Primary Amine + PyrrolidinePropProperty:High pH (>11) + ViscousStruct->Prop dictatesHazHazard:Saponification (Deep Burns)Sticky ResidueProp->Haz causesPPEPPE Requirement:Nitrile (Splash) / Laminate (Immersion)Goggles (NOT Safety Glasses)Haz->PPE defines

Figure 1: Logical flow determining PPE selection based on molecular structure and resulting physiological hazards.[1]

PPE Matrix: Layered Defense System

Do not rely on a single barrier.[1] Use a "Swiss Cheese" model where multiple layers cover the weaknesses of others.[1]

Body ZoneEssential PPE Technical Justification & Specification
Hand Protection Double Gloving Strategy 1. Inner: Nitrile (4 mil)2.[1] Outer: Nitrile (minimum 5-8 mil) or Silver Shield® (Laminate)Why: Aliphatic amines can permeate thin nitrile in <15 mins.[1] Double gloving provides a visual breach indicator and allows you to strip the outer glove immediately upon contamination without exposing skin.[1]
Eye/Face Chemical Splash Goggles (Optional: Face Shield)Why: Safety glasses are insufficient.[1] As a viscous liquid, splashes can curve around glasses.[1] Goggles seal the orbital area against vapors and "sticky" micro-droplets.[1]
Respiratory Fume Hood (Primary) Backup: Full-face respirator with ABEK (Amine/Organic) cartridges.[1]Why: Air-sensitive amines release "fishy" vapors that are respiratory irritants.[1] Handling outside a hood requires active filtration.[1]
Body Lab Coat (100% Cotton or Nomex) + Chemical Resistant ApronWhy: Synthetic blends (polyester) can melt into the skin if a reaction exotherms.[1] An apron prevents chest/lap saturation during bench transfers.[1]
Operational Protocols: Step-by-Step
A. Donning Sequence (Pre-Work)[1]
  • Inspection: Check fume hood airflow (>100 fpm).

  • Base Layer: Don lab coat and button fully to the neck.[1]

  • Eye Seal: Don splash goggles. Adjust strap for a tight seal against the temples.[1]

  • Glove Layer 1: Don standard 4-mil nitrile gloves.[1] Tape cuffs to lab coat sleeves (optional but recommended for high-volume handling).[1]

  • Glove Layer 2: Don thicker chemical-resistant gloves (Long-cuff nitrile or Laminate).[1]

B. Handling & Transfer (The "Drip-Free" Method)

Context: This compound is likely a viscous oil.[1] Standard pipetting often leads to drips.[1]

  • Preparation: Place a disposable absorbent mat (pig mat) in the hood.[1]

  • Inerting: If possible, flush the source container with Nitrogen/Argon before opening (prevents carbonate formation/crusting).[1]

  • Transfer:

    • Do not pour. Use a glass syringe with a wide-bore needle or a positive-displacement pipette.[1]

    • Reasoning: Syringes prevent atmospheric exposure and eliminate the "last drop" hang-up common with pouring viscous amines.[1]

  • Wiping: Keep a Kimwipe dampened with dilute acetic acid (vinegar) or ethanol nearby to immediately wipe the syringe tip inside the hood before removing it from the containment zone.[1]

C. Doffing Sequence (Post-Work)

Critical Step: Most exposures occur here due to cross-contamination.[1]

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out).[1] Discard in solid hazardous waste.

  • Inspection: Inspect inner gloves for yellowing or wet spots.[1]

  • Goggles: Remove by the strap (do not touch the lens).[1]

  • Inner Gloves: Remove last. Wash hands immediately with soap and water for 60 seconds.[1]

Emergency Response: Self-Validating Systems

Trustworthiness Check:[1] Do you know exactly what to do before the alarm sounds?

DOT Diagram: Spill Response Decision Tree

Spill_ResponseStartSpill DetectedLocLocation?Start->LocHoodInside Fume HoodLoc->HoodFloorOutside Hood (Floor/Bench)Loc->FloorAction11. Close Sash2. Absorb with Pig Mat3. Neutralize (dilute HCl/Vinegar)Hood->Action1VolVolume?Floor->VolSmall< 10 mLVol->SmallLarge> 10 mLVol->LargeAction31. Alert Personnel2. Don Respirator (if trained)3. Absorb & BagSmall->Action3Action2EVACUATE LABCall EHS/HazmatLarge->Action2

Figure 2: Decision matrix for spills. Note that large spills outside the hood require immediate evacuation due to respiratory risks.[1]

First Aid (Immediate Action)[1][2]
  • Skin Contact:

    • Flush: Immediately rinse with water for 15 minutes .[1][2][3] Do not wait for symptoms (burns may be delayed).[1]

    • Neutralize? NO. Do not apply vinegar to skin burns; the heat of neutralization can worsen tissue damage.[1] Use water only.

  • Eye Contact:

    • Flush: Use eyewash station for 15 minutes .[1][3] Hold eyelids open forcibly.

    • Seek Medical: Transport to ER immediately. Amines can cause corneal opacification.[1]

Disposal & Environmental Compliance
  • Waste Stream: Basic Organic Waste (pH > 7).[1]

  • Segregation: NEVER mix with acidic waste streams (e.g., acid chlorides, strong acids) in the waste container.[1]

    • Risk:[1][2][3][4][5] Exothermic reaction

      
       boiling/pressure buildup 
      
      
      container explosion.[1]
  • Container Prep: Rinse empty reagent bottles with a small amount of ethanol, then water, before disposing of glass.[1] Add the rinsate to the Basic Organic Waste.[1]

References
  • Thermo Fisher Scientific. (2021).[1][2][3] Safety Data Sheet: 1-(3-Aminopropyl)pyrrolidine. (Analogous hazard data for aminopropyl-pyrrolidine core). [1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • PubChem. (n.d.).[1][6] Compound Summary: 1-(3-Aminopropyl)pyrrolidine.[1][2][3][7][8] National Library of Medicine.[1]

  • Ansell Chemical Resistance Guide. (Permeation breakthrough times for Amines).

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.